MGH-CP1 was developed through a structured medicinal chemistry approach that involved modifying existing compounds to enhance their efficacy against TEAD proteins. It belongs to a class of reversible inhibitors that target the TEAD-YAP interaction, making it significant for therapeutic applications in oncology. The compound's development was part of a broader initiative to identify effective inhibitors capable of modulating the Hippo pathway, which is often dysregulated in cancers.
The synthesis of MGH-CP1 involves several key steps that focus on creating a compound with high specificity and potency against TEAD proteins. The process typically begins with the selection of suitable starting materials that can be modified through various chemical reactions:
The synthesis routes have been optimized through structure-activity relationship studies, allowing for modifications that improve potency and selectivity against TEAD proteins .
The molecular structure of MGH-CP1 reveals significant features that contribute to its function as a TEAD inhibitor. The compound typically contains:
Crystallographic studies have provided detailed insights into its three-dimensional conformation, showing how MGH-CP1 fits into the binding site of TEAD proteins .
MGH-CP1 undergoes several important chemical reactions during its interaction with TEAD proteins:
The mechanism by which MGH-CP1 operates involves several steps:
MGH-CP1 exhibits several notable physical and chemical properties:
These properties influence its formulation for therapeutic use and its behavior in biological systems .
MGH-CP1 has significant implications in scientific research, particularly in cancer biology:
Ongoing studies aim to further elucidate its efficacy and safety profiles, potentially leading to clinical applications .
The Hippo signaling pathway is an evolutionarily conserved kinase cascade that functions as a master regulator of organ size, tissue homeostasis, stem cell self-renewal, and regeneration by coordinating cell proliferation, apoptosis, and differentiation [1] [10]. At its core, the pathway integrates diverse upstream signals—including cell density, mechanical stress, G-protein-coupled receptor (GPCR) signaling, and cellular energy status—to control the nucleocytoplasmic shuttling of downstream effectors Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ) [4] [10]. Dysregulation of this pathway is a hallmark of numerous cancers, fibrotic diseases, and regenerative disorders.
In the canonical Hippo pathway, activation of the MST1/2-LATS1/2 kinase cascade phosphorylates YAP/TAZ, promoting their cytoplasmic sequestration by 14-3-3 proteins and subsequent proteasomal degradation [1] [10]. Conversely, pathway inactivation (e.g., via mutations in NF2, SAV1, or LATS1/2) enables dephosphorylated YAP/TAZ to translocate into the nucleus. There, they bind to TEA domain (TEAD) transcription factors, forming active transcriptional complexes that drive expression of pro-growth and anti-apoptotic genes (e.g., CTGF, CYR61, MYC, ANKRD1) [4] [6]. Hyperactivation of YAP/TAZ is oncogenic, promoting uncontrolled proliferation, epithelial-mesenchymal transition (EMT), cancer stem cell maintenance, and therapy resistance across diverse malignancies—including mesothelioma, breast cancer, hepatocellular carcinoma, and colorectal cancer [6] [9] [10].
TEAD transcription factors (TEAD1–4 in mammals) represent the primary nuclear receptors for YAP/TAZ [1] [4]. Despite lacking intrinsic transcriptional activation domains, TEADs bind DNA at MCAT motifs (e.g., 5′-GGAATG-3′) and serve as scaffolds for recruiting coactivators. Key characteristics include:
Table 1: Functional Diversity of Mammalian TEAD Paralogs
TEAD Paralog | Primary Tissue Distribution | Key Physiological Roles | Cancer Associations |
---|---|---|---|
TEAD1 | Heart, Skeletal Muscle, Kidney | Cardiac Development, Myogenesis | Mesothelioma, Uveal Melanoma |
TEAD2 | Embryonic Tissues, Testis | Embryogenesis, Blastocyst Formation | Prostate Cancer, Gastric Cancer |
TEAD3 | Placenta, Neurons | Trophoblast Differentiation | Ovarian Cancer, Breast Cancer |
TEAD4 | Ubiquitous, High in Muscle | Skeletal Muscle Regeneration | Lung Adenocarcinoma, Colorectal Cancer |
A groundbreaking discovery revealed that TEADs undergo autonomous, enzyme-independent S-palmitoylation at conserved cysteine residues (e.g., C359 in TEAD1) under physiological conditions [2] [5]. This post-translational modification involves the covalent attachment of a 16-carbon palmitate moiety to cysteine via a thioester bond. Key mechanistic insights include:
Table 2: Functional Consequences of TEAD Autopalmitoylation
Aspect | Palmitoylated TEAD | Non-Palmitoylated TEAD |
---|---|---|
YAP/TAZ Binding | High Affinity (Required for complex formation) | Severely Impaired |
VGLL4 Binding | Unaffected | Unaffected |
Transcriptional Activity | Robust activation of YAP/TAZ target genes | Defective target gene expression |
Subcellular Localization | Nuclear (Unaffected by palmitoylation status) | Nuclear |
In Vivo Function | Supports tissue overgrowth, regeneration | Loss-of-function phenotypes |
This regulatory mechanism positions the palmitate-binding pocket as an attractive druggable site for disrupting TEAD-YAP/TAZ oncogenic signaling.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7